2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine
Overview
Description
Synthesis Analysis
The synthesis of fluoroalkenes, which are bioisosteres to peptide bonds, has been a subject of interest due to their resistance to hydrolytic enzymes in vivo. One study presents a novel reagent, morpholine 3,3,3-trifluoropropanamide, which is capable of generating (E)-β-fluoro-α,β-unsaturated amides with a high level of stereocontrol when reacted with common Grignard reagents . This method addresses the challenge of constructing β-fluoro-α,β-unsaturated carbonyl groups, which are less accessible compared to their α-fluoro counterparts.
Molecular Structure Analysis
The molecular structure of related morpholine derivatives has been explored through X-ray crystallography. For instance, the molecular and crystal structures of 2-morpholino-5-trifluoromethyl-1,3,4-thiadiazole have been determined, providing insights into the arrangement of atoms and the overall geometry of the molecule . This structural information is crucial for understanding the physical and chemical properties of these compounds and for the development of new materials.
Chemical Reactions Analysis
Morpholine derivatives exhibit interesting reactivity patterns. For example, morpholine adds smoothly to the double bond of substituted 2-trifluoromethylchromones, resulting in the formation of 2-morpholino-2-trifluoromethylchroman-4-ones . This reaction demonstrates the nucleophilic character of morpholine and its potential to participate in the construction of complex fluorinated structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The presence of fluorine atoms imparts unique characteristics such as increased stability and resistance to metabolic degradation. The X-ray crystallographic study mentioned earlier provides a detailed view of the molecular arrangement, which is essential for predicting and understanding these properties . Additionally, the synthesis of chiral morpholine derivatives with excellent optical purity suggests potential applications in asymmetric synthesis and as chiral reagents .
Scientific Research Applications
Synthesis and Medicinal Applications
- 2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine and its derivatives are utilized in the synthesis of polyfluoro ketones, which have potential as inhibitors for various lipolytic enzymes, including phospholipase A2 (Kokotos, Baskakis, & Kokotos, 2008). These compounds are particularly significant in medicinal chemistry due to their potential therapeutic applications.
Chemical Synthesis and Optimization
- The compound plays a role in the structural optimization of neurokinin-1 receptor antagonists. Modifications involving this compound have led to the discovery of potent, long-acting human NK-1 receptor antagonists, which are of interest for treating various disorders related to Substance P (Hale et al., 1998).
Intermediate in Pharmaceutical Development
- It is a key intermediate in the synthesis of DNA-dependent protein kinase inhibitors. This application is crucial in the development of novel pharmaceuticals targeting specific enzymes (Rodriguez Aristegui et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2,3,3,5,5,6,6-octafluoro-4-(trifluoromethyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F11NO/c6-1(7)3(10,11)18-4(12,13)2(8,9)17(1)5(14,15)16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMAKJUXOOVROI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(OC(C(N1C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059933 | |
Record name | Perfluoro(N-methylmorpholine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,5,5,6,6-Octafluoro-4-(trifluoromethyl)morpholine | |
CAS RN |
382-28-5 | |
Record name | Perfluoro-N-methylmorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=382-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluoro-N-methylmorpholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluoro(N-methylmorpholine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7059933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3,5,5,6,6-octafluoro-4-(trifluoromethyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.220 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PERFLUORO-N-METHYLMORPHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NK59N4YVE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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